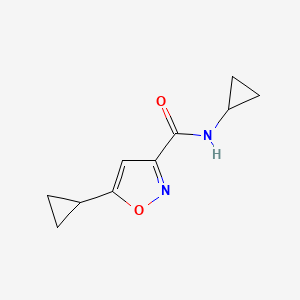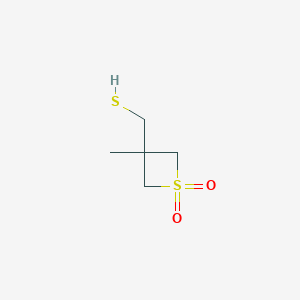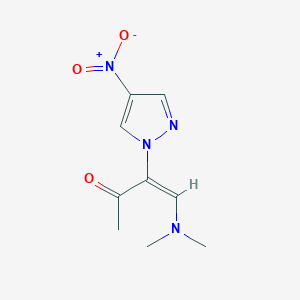
Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate, also known as ethyl 2-(4-amino-2,6-dichlorophenyl)acetate hydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the anti-inflammatory drug diclofenac, and it has been found to have a range of interesting biochemical and physiological effects. In
科学的研究の応用
Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and biochemistry. One of the main areas of interest is its anti-inflammatory and analgesic properties, which are similar to those of diclofenac. This compound has also been found to have antioxidant and antimicrobial activity, making it a promising candidate for further research.
作用機序
The mechanism of action of Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate is not fully understood, but it is thought to involve inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound may also act on other targets in the inflammatory pathway, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate has been found to have a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant and antimicrobial activity. It may also have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the effects of this compound on various biological systems.
実験室実験の利点と制限
One of the advantages of using Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate in lab experiments is its similarity to diclofenac, which is a well-studied anti-inflammatory drug. This compound may be a useful tool for studying the mechanism of action of diclofenac and other COX inhibitors. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects or interact with other compounds in complex biological systems, making it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound may also have applications in the development of new anti-inflammatory drugs or as a tool for studying the inflammatory pathway. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate involves a multi-step process that starts with the reaction of 4-amino-2,6-dichlorophenol with Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate chloroacetate in the presence of a base catalyst. This reaction produces Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate 2-(4-amino-2,6-dichlorophenyl)acetate as the main product, along with some side products. The reaction conditions can be optimized to increase the yield and purity of the product. The final product can be purified using column chromatography or recrystallization.
特性
IUPAC Name |
ethyl 2-(4-amino-2,6-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)5-7-8(11)3-6(13)4-9(7)12/h3-4H,2,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEFSTVZNOWIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2775867.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775868.png)


![N-[[4-[4-(5-Methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2775871.png)

![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2775875.png)
![1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2775876.png)

![1-(Azepan-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2775878.png)
![3,8-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B2775884.png)


